What are the chemical properties of 4-Chloro-6-methoxyindole?
What are the chemical properties of 4-Chloro-6-methoxyindole?
An In-depth Technical Guide to 4-Chloro-6-methoxyindole
Foreword
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on 4-Chloro-6-methoxyindole, a halogenated indole that has garnered scientific interest due to its natural occurrence and potential as a synthetic building block. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview for researchers, chemists, and drug development professionals, bridging the gap between foundational chemical data and practical application. We will explore its core properties, spectroscopic signature, reactivity, and its implications in biological contexts, grounded in established scientific literature.
Molecular Structure and Physicochemical Profile
4-Chloro-6-methoxyindole is a disubstituted indole with a chlorine atom at position 4 and a methoxy group at position 6 of the bicyclic aromatic system. This substitution pattern dictates its electronic properties and reactivity.
Caption: Chemical structure of 4-Chloro-6-methoxyindole.
The physicochemical properties of 4-Chloro-6-methoxyindole are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93490-31-4 | [1][2] |
| Molecular Formula | C₉H₈ClNO | [1][3] |
| Molecular Weight | 181.62 g/mol | [1][3] |
| Appearance | Off-white crystalline solid | [4] |
| Melting Point | 87 °C (188.6 °F) | [4] |
| Storage Conditions | Store at 4°C in a dry, well-ventilated place | [2][5] |
| SMILES | COc1cc(c2cc[nH]c2c1)Cl | [3] |
| InChIKey | ROZQWTXWGPFHST-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The data for 4-Chloro-6-methoxyindole are primarily derived from mass spectrometry, often coupled with gas chromatography.
Mass Spectrometry (MS)
Gas Chromatography/Mass Spectrometry (GC/MS) is the principal technique used for the identification of 4-Chloro-6-methoxyindole, particularly in complex matrices like food samples.[6]
-
Electron Impact (EI) Ionization: The EI mass spectra of 4-Chloro-6-methoxyindole and its isomer, 6-chloro-4-methoxyindole, are quite similar, necessitating chromatographic separation for unambiguous identification.[6]
-
Chemical Ionization (CI): Both positive (PICI) and negative (NICI) chemical ionization techniques have been employed. In NICI mode, the major fragment ion observed is m/z 35, corresponding to the chlorine anion ([Cl]⁻), which is a characteristic feature.[6]
-
Predicted Data: Computational tools predict a monoisotopic mass of 181.02943 Da. Predicted collision cross-section (CCS) values are available for various adducts, such as [M+H]⁺ (133.3 Ų) and [M-H]⁻ (136.1 Ų), which can aid in identification in high-resolution mass spectrometry workflows.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, published spectra for 4-Chloro-6-methoxyindole were not found in the initial search, the expected ¹H and ¹³C NMR signals can be predicted based on its structure and general principles of indole chemistry.
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¹H NMR: Protons on the indole ring would appear in the aromatic region (approx. 6.5-7.5 ppm). The N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The methoxy group protons would be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the 100-140 ppm range. The carbon bearing the methoxy group and the carbon bearing the chlorine atom would have their chemical shifts significantly influenced by these substituents.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present. For 4-Chloro-6-methoxyindole, characteristic absorption bands would include:
-
N-H Stretch: A sharp peak around 3400-3500 cm⁻¹, characteristic of the indole N-H group.
-
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methoxy C-H stretch would be just below 3000 cm⁻¹.
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C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group, typically found in the 1200-1275 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 1000-1100 cm⁻¹, corresponding to the aryl-chloride bond.
Reactivity and Synthetic Considerations
The reactivity of 4-Chloro-6-methoxyindole is governed by the interplay of the indole nucleus and its substituents. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. However, the positions of substitution are directed by the existing groups.
-
Substituent Effects: The methoxy group at C6 is an activating, ortho-para directing group, increasing electron density within the benzene portion of the ring. The chlorine atom at C4 is a deactivating, ortho-para directing group. These combined effects influence the regioselectivity of further functionalization, such as electrophilic substitution, which typically occurs at the C3 position of the pyrrole ring.
-
Role in Synthesis: Halogenated indoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the C-Cl bond can be functionalized to form new C-C, C-N, or C-O bonds. This makes 4-Chloro-6-methoxyindole a useful starting material for building more complex molecular architectures.[8]
General Synthetic Pathway
A common route to substituted indoles is the Leimgruber-Batcho indole synthesis, which involves the condensation of a nitrotoluene derivative with a formamide acetal, followed by reductive cyclization.
Caption: General workflow for Leimgruber-Batcho indole synthesis.
This pathway is highly versatile for producing a wide range of substituted indoles and represents a plausible method for the laboratory-scale synthesis of 4-Chloro-6-methoxyindole.[9][10]
Applications and Biological Significance
4-Chloro-6-methoxyindole is most notably recognized as a naturally occurring compound with significant biological implications.
-
Natural Occurrence and Promutagenicity: It has been identified as a naturally occurring promutagen in Fava beans (Vicia faba).[1][6] A promutagen is a substance that can be converted into a mutagen through metabolic processes. Its presence in this food source has been linked to incidents of gastric cancer, highlighting its toxicological relevance.[6]
-
Intermediate in Drug Discovery: The indole core is a cornerstone in medicinal chemistry.[11] Halogenated and methoxy-substituted heterocycles are frequently used as intermediates in the synthesis of pharmacologically active compounds.[12][13] The chloro-substituent can serve as a synthetic handle for introducing further molecular diversity and can also enhance binding affinity to biological targets through halogen bonding.[8][14] Therefore, 4-Chloro-6-methoxyindole serves as a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.
Safety and Handling
Adherence to proper safety protocols is essential when working with 4-Chloro-6-methoxyindole. The following information is synthesized from available Safety Data Sheets (SDS).[4][5]
-
General Precautions: Handle only in a well-ventilated area or under a chemical fume hood.[5] Avoid the formation and inhalation of dust.[4] Prevent contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]
-
-
Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] Ensure the area is well-ventilated.
Experimental Protocol: GC/MS Analysis
The following is a representative protocol for the identification of 4-Chloro-6-methoxyindole in a sample matrix, based on established analytical methods.[6]
Objective: To identify and confirm the presence of 4-Chloro-6-methoxyindole using Gas Chromatography/Mass Spectrometry (GC/MS).
Materials:
-
Sample for analysis (e.g., extract from a food product)
-
4-Chloro-6-methoxyindole reference standard
-
Appropriate solvents (e.g., ethyl acetate, petroleum ether)
-
Gas chromatograph coupled to a mass spectrometer (e.g., equipped with an EI source)
-
Capillary GC column (e.g., DB-5MS or similar)
Procedure:
-
Sample Preparation: a. Perform a solvent extraction suitable for the sample matrix. For nonfatty foods, a standard multiresidue procedure with a solvent like ethyl acetate is appropriate. b. Concentrate the extract to a known volume. c. If necessary, perform a cleanup step, such as column chromatography on Florisil, to remove interfering substances. 4-Chloro-6-methoxyindole typically elutes in a 15% ethyl ether/petroleum ether fraction.[6]
-
Instrument Setup: a. Install a DB-5MS capillary column (or equivalent non-polar column) in the GC. b. Set the GC oven temperature program. A typical program might be: initial temperature of 100°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes. c. Set the injector temperature to 250°C and the transfer line temperature to 280°C. d. Use helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min). e. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350) in Electron Impact (EI) mode.
-
Analysis: a. Inject 1 µL of the prepared sample extract into the GC. b. Acquire the data (total ion chromatogram and mass spectra). c. For positive identification, inject a 1 µL solution of the 4-Chloro-6-methoxyindole reference standard under the same conditions.
-
Data Interpretation: a. Compare the retention time of any peak of interest in the sample chromatogram with the retention time of the reference standard. b. Compare the mass spectrum of the peak of interest with the mass spectrum of the reference standard. The fragmentation pattern should match. c. Confirm the presence of the molecular ion (m/z 181) and other characteristic fragments.
Caption: Workflow for the GC/MS analysis of 4-Chloro-6-methoxyindole.
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